WRR139

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N2O4S |

|---|---|

Molecular Weight |

456.6 g/mol |

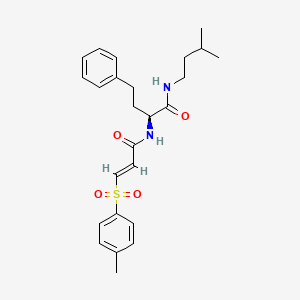

IUPAC Name |

(2S)-N-(3-methylbutyl)-2-[[(E)-3-(4-methylphenyl)sulfonylprop-2-enoyl]amino]-4-phenylbutanamide |

InChI |

InChI=1S/C25H32N2O4S/c1-19(2)15-17-26-25(29)23(14-11-21-7-5-4-6-8-21)27-24(28)16-18-32(30,31)22-12-9-20(3)10-13-22/h4-10,12-13,16,18-19,23H,11,14-15,17H2,1-3H3,(H,26,29)(H,27,28)/b18-16+/t23-/m0/s1 |

InChI Key |

BLEQGDOEDLJWCG-NGIFANIDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCC(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)NC(CCC2=CC=CC=C2)C(=O)NCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

WRR139: A Technical Guide to its Mechanism of Action in the ERAD Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control system that identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum (ER). A key component of cellular proteostasis, its dysregulation is implicated in numerous diseases. The transcription factor Nrf1 (Nuclear Factor, Erythroid 2 Like 1, also known as NFE2L1) is a unique ERAD substrate that plays a pivotal role in the "bounce-back" response to proteasome inhibition, a mechanism of acquired resistance to certain cancer therapies. WRR139 is a novel, cell-active small molecule identified as a potent and specific inhibitor of N-glycanase 1 (NGLY1), a crucial cytosolic enzyme in the Nrf1 activation cascade. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its role in the ERAD pathway, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways.

Core Mechanism of Action: Inhibition of NGLY1-Mediated Nrf1 Activation

Under normal conditions, the Nrf1 transcription factor is constitutively processed through the ERAD pathway to maintain low cellular levels.[1][2][3] The process involves:

-

Translocation and Glycosylation: The Nrf1 precursor (p120) is translocated into the ER lumen where it is N-glycosylated.[1][2]

-

Retrotranslocation: It is then targeted for degradation and retrotranslocated back into the cytosol.[4]

-

Degradation: In the cytosol, it is typically ubiquitinated and degraded by the proteasome.

However, upon pharmacological proteasome inhibition (e.g., with carfilzomib), this degradation is blocked. For the cell to recover, Nrf1 must be activated to upregulate the expression of new proteasome subunits.[5] This activation is a multi-step process that is critically dependent on the enzyme NGLY1.[1][2]

The this compound Intervention Point:

This compound, a peptide vinyl sulfone, directly inhibits the enzymatic activity of NGLY1.[1] This inhibition is the lynchpin of its mechanism of action. By targeting NGLY1, this compound prevents the essential de-N-glycosylation of Nrf1 in the cytosol.[1][4] This step, which converts a specific asparagine residue to aspartate, is a prerequisite for the subsequent proteolytic cleavage of Nrf1 from its p120 precursor to the active p95 form.[1][2]

Consequences of NGLY1 Inhibition by this compound:

-

Blocked Nrf1 Processing: this compound treatment leads to the accumulation of misprocessed, glycosylated Nrf1.[1][2]

-

Impaired Nuclear Localization: The misprocessed Nrf1 is largely excluded from the nucleus, preventing it from reaching its genomic targets.[1][2]

-

Inactivation of Transcriptional Activity: Unable to enter the nucleus, Nrf1 cannot bind to the Antioxidant Response Element (ARE) in the promoter regions of proteasome subunit genes.[1]

-

Potentiation of Proteasome Inhibitor Cytotoxicity: By disabling the Nrf1-mediated "bounce-back" response, this compound significantly enhances the cell-killing effects of proteasome inhibitors in cancer cells.[1][2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various cellular and biochemical assays. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line / System | Metric | Value (µM) | Citation |

|---|

| Modified Cresswell Assay | K562 | IC50 | 5.5 |[1][2] |

The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of NGLY1 activity in the specified assay.[6]

Table 2: Effect of this compound on Proteasome Inhibitor Cytotoxicity

| Cell Line | Cancer Type | Combination Treatment | Observation | Citation |

|---|---|---|---|---|

| U266 | Multiple Myeloma | 1 µM this compound + Carfilzomib | Significantly decreased cell survival vs. Carfilzomib alone | [1][2] |

| H929 | Multiple Myeloma | 1 µM this compound + Carfilzomib | Significantly decreased cell survival vs. Carfilzomib alone | [1][2] |

| Jurkat | T-cell ALL | 1 µM this compound + Carfilzomib | Significant reduction in survival vs. Carfilzomib alone |[1][2] |

Cell viability was assessed after 24 hours of treatment. This compound at 1 µM alone showed no effect on cell viability.[1][2]

Detailed Experimental Protocols

The mechanism of this compound was elucidated through several key experiments. The detailed methodologies are provided below.

Modified Cresswell Assay for NGLY1 Inhibitor Screening

This cell-based assay is used to identify and quantify the activity of NGLY1 inhibitors.[1][7]

-

Principle: The assay relies on a de-N-glycosylation-dependent Venus fluorescent reporter protein (ddVenus). This protein is engineered to be misfolded and contains an N-glycosylation site. It is processed through the ERAD pathway. Upon retrotranslocation to the cytosol, NGLY1 removes the N-glycan, converting an asparagine to an aspartate. This conversion is required for ddVenus to fold correctly and become fluorescent. Inhibition of NGLY1 prevents fluorescence.[1]

-

Cell Line: K562 cells stably expressing the ddVenus reporter.[1]

-

Protocol:

-

Plate K562-ddVenus cells in appropriate culture plates.

-

Treat cells with a proteasome inhibitor (e.g., 1 µM carfilzomib) to prevent the degradation of ddVenus after it becomes fluorescent.[1]

-

Add library compounds (including this compound) at various concentrations.

-

Incubate the cells for 6 hours.[1]

-

Quantify the Venus fluorescence of the cell population using flow cytometry.

-

Calculate the IC50 value by plotting the decrease in fluorescence against the inhibitor concentration.[1]

-

In Vitro NGLY1 Deglycosylation Assay

This biochemical assay directly confirms that a compound inhibits NGLY1 enzymatic activity.[1][2]

-

Principle: Recombinant human NGLY1 (rhNGLY1) is used to de-glycosylate a model glycoprotein substrate, RNase B. The removal of the N-glycan results in a decrease in molecular weight, which can be visualized as a mobility shift on an SDS-PAGE gel (from ~17 kDa to ~15 kDa).[1]

-

Reagents:

-

Protocol:

-

Incubate rhNGLY1 with the inhibitor (e.g., this compound) or vehicle for 60 minutes at 37°C to allow for binding.[1][4]

-

Add the RNase B substrate to the mixture.

-

Incubate the reaction for an additional 60 minutes at 37°C.[1][4]

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie blue to visualize the protein bands.

-

Inhibition is confirmed by the absence of the lower molecular weight (~15 kDa) deglycosylated RNase B band in the presence of the inhibitor.[1]

-

Nrf1 Processing and Localization Assays

These experiments assess the downstream cellular effects of NGLY1 inhibition.

-

Western Blot for Nrf1 Processing:

-

Culture HEK293 cells overexpressing C-terminal 3xFLAG-tagged Nrf1.[1]

-

Pre-treat cells with this compound (e.g., 1 or 5 µM) for 18 hours.[1][2]

-

Add a proteasome inhibitor (e.g., 100 nM carfilzomib) for 2-6 hours to induce Nrf1 accumulation.[1][2]

-

Lyse the cells and analyze the proteins by Western blot using an anti-FLAG or anti-Nrf1 antibody.

-

Observe the processing of Nrf1 from the p120 precursor to the p95 active form. Inhibition by this compound is indicated by a blockage of p95 formation.[1]

-

-

Immunofluorescence for Nrf1 Localization:

-

Grow HEK293 cells overexpressing Nrf1 on coverslips.

-

Pre-treat cells with this compound (e.g., 20 µM) for 5 hours.[1][2]

-

Add a proteasome inhibitor (e.g., 20 nM carfilzomib) for 2 hours, followed by a 1-hour recovery in fresh medium.[1][2]

-

Fix, permeabilize, and stain the cells with an antibody against Nrf1 and a nuclear counterstain (DAPI).

-

Image the cells using fluorescence microscopy. This compound treatment results in Nrf1 immunoreactivity being redistributed away from the nucleus.[1][2]

-

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf1.[1]

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), a DNA sequence bound by Nrf1. Increased Nrf1 activity leads to increased luciferase expression and a higher luminescent signal.

-

Protocol:

-

Transfect HEK293 cells (overexpressing Nrf1) with the ARE-luciferase reporter plasmid.

-

Pre-treat cells with this compound (e.g., 5 µM) for 5 hours.[1][4]

-

Add a proteasome inhibitor (e.g., 20 nM carfilzomib) to stimulate Nrf1 activity.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

This compound inhibition is demonstrated by a lack of increase in luciferase activity in response to proteasome inhibition.[1]

-

Conclusion

This compound is a specific inhibitor of the cytosolic enzyme NGLY1. Its mechanism of action is centered on the disruption of the ERAD-related processing of the transcription factor Nrf1. By preventing the de-glycosylation of Nrf1, this compound blocks its cleavage, nuclear translocation, and subsequent transcriptional activity. This effectively shuts down the compensatory "bounce-back" mechanism that otherwise limits the efficacy of proteasome inhibitors. The ability of this compound to potentiate the cytotoxicity of drugs like carfilzomib highlights NGLY1 inhibition as a promising therapeutic strategy for cancers that rely on proteasome homeostasis, such as multiple myeloma. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research and development in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcription factor Nrf1 regulates proteotoxic stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of WRR139 in Nrf1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule WRR139 and its role in the activation of Nuclear factor erythroid 2-related factor 1 (Nrf1), a critical transcription factor involved in cellular stress responses and proteostasis. This compound has been identified as a potent inhibitor of N-glycanase 1 (NGLY1), an enzyme essential for the processing and activation of Nrf1. By targeting NGLY1, this compound effectively disrupts the Nrf1 signaling pathway, leading to significant downstream cellular effects. This document details the mechanism of action of this compound, presents key quantitative data from relevant studies, outlines experimental protocols, and provides visual representations of the involved pathways.

Introduction to Nrf1 and its Activation

Nrf1 is a transcription factor that plays a pivotal role in maintaining cellular homeostasis, particularly in response to proteasome inhibition. Under basal conditions, Nrf1 is synthesized as a 120 kDa glycoprotein (p120) that is anchored to the endoplasmic reticulum (ER) membrane. For Nrf1 to become active, it must undergo a complex series of processing steps. This includes retrotranslocation from the ER to the cytoplasm, deglycosylation by NGLY1, and proteolytic cleavage to generate the active 95 kDa form (p95). This active p95 fragment then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including those encoding proteasome subunits. This process, often referred to as the "bounce-back" response, allows cells to counteract proteasome stress.

This compound: A Covalent Inhibitor of NGLY1

This compound is a small molecule that has been identified as a covalent inhibitor of NGLY1. Its mechanism of action is central to its effect on Nrf1 activation.

Mechanism of Action

This compound acts by covalently modifying NGLY1, thereby inhibiting its enzymatic activity. NGLY1 is responsible for removing N-linked glycans from misfolded glycoproteins during ER-associated degradation (ERAD) and, crucially, from Nrf1 during its activation process. By inhibiting NGLY1, this compound prevents the deglycosylation of the p120 form of Nrf1. This lack of deglycosylation stalls the subsequent proteolytic cleavage, preventing the formation of the active p95 fragment. As a result, Nrf1 remains in an inactive state and cannot translocate to the nucleus to activate its target genes.

Quantitative Data on this compound's Effect on Nrf1 Activation

The inhibitory effect of this compound on Nrf1 activation has been quantified through various biochemical and cell-based assays. The following tables summarize key findings from the primary literature.

| Parameter | Value | Assay | Cell Line | Reference |

| NGLY1 Inhibition (IC50) | ~1 µM | In vitro biochemical assay | Recombinant human NGLY1 | [1] |

| Nrf1 Processing Inhibition | Dose-dependent | Western Blot | HEK293T | [1] |

| ARE-Luciferase Reporter Activity Inhibition | Significant at 5 µM | Luciferase Reporter Assay | HEK293T | [1] |

Table 1: In Vitro and Cellular Activity of this compound

| Condition | Effect on Nrf1 Localization | Method | Cell Line | Reference |

| Carfilzomib + this compound | Redistribution of Nrf1 immunoreactivity away from the nucleus | Immunofluorescence | HEK293T | [1] |

Table 2: Effect of this compound on Nrf1 Subcellular Localization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Nrf1 Activation Pathway and Point of Inhibition by this compound

Caption: Nrf1 activation pathway and the inhibitory action of this compound on NGLY1.

Experimental Workflow for Assessing Nrf1 Processing

Caption: Workflow for analyzing Nrf1 processing by Western Blot.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature for the key experiments.

In Vitro NGLY1 Inhibition Assay

-

Enzyme: Recombinant human NGLY1 (rhNGLY1) is expressed and purified.

-

Substrate: Denatured and S-alkylated RNase B is used as a glycoprotein substrate.

-

Reaction: rhNGLY1 is incubated with RNase B in the presence of varying concentrations of this compound.

-

Detection: The reaction products are analyzed by SDS-PAGE. The deglycosylation of RNase B by NGLY1 results in a shift in its molecular weight.

-

Quantification: The intensity of the bands corresponding to glycosylated and deglycosylated RNase B is quantified to determine the IC50 value of this compound.

Western Blot Analysis of Nrf1 Processing

-

Cell Culture: HEK293T cells are cultured in appropriate media.

-

Treatment: Cells are treated with a proteasome inhibitor (e.g., carfilzomib) to induce Nrf1 accumulation, with or without co-treatment with this compound at various concentrations.

-

Lysis: After treatment, cells are harvested and lysed in a suitable buffer.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for Nrf1. After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: The bands corresponding to the p120 and p95 forms of Nrf1 are visualized using a chemiluminescent substrate.

ARE-Luciferase Reporter Assay

-

Cell Transfection: HEK293T cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Transfected cells are treated with carfilzomib to stimulate Nrf1 activity, in the presence or absence of this compound.

-

Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Immunofluorescence Microscopy for Nrf1 Localization

-

Cell Culture and Treatment: HEK293T cells are grown on coverslips and treated with carfilzomib and this compound as described for the Western blot analysis.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against Nrf1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Imaging: The subcellular localization of Nrf1 is visualized using a fluorescence microscope.

Conclusion

This compound is a valuable chemical probe for studying the Nrf1 signaling pathway. By specifically inhibiting NGLY1, it has been instrumental in elucidating the critical role of deglycosylation in the activation of Nrf1. The disruption of Nrf1 processing by this compound not only prevents the activation of this transcription factor but also sensitizes cells to proteasome inhibitors. This finding has significant implications for the development of novel therapeutic strategies, particularly in the context of cancers that are resistant to proteasome inhibitor monotherapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

WRR139 as a Chemical Probe for NGLY1 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WRR139, a novel, cell-active, and irreversible inhibitor of N-glycanase 1 (NGLY1). NGLY1 is a crucial cytosolic enzyme responsible for the deglycosylation of misfolded N-linked glycoproteins as part of the endoplasmic reticulum-associated degradation (ERAD) pathway. Recent research has highlighted the essential role of NGLY1 in the activation of the transcription factor Nrf1 (Nuclear factor erythroid 2-related factor 1), a key regulator of proteasome homeostasis. This compound serves as a potent chemical probe to elucidate the intricate functions of NGLY1, particularly in the context of Nrf1-mediated proteasome "bounce-back" response. This document details the mechanism of action of this compound, its impact on NGLY1-dependent signaling pathways, and provides detailed protocols for key experiments to facilitate further research in this area. The information presented is intended to empower researchers and drug development professionals to utilize this compound as a tool to explore the therapeutic potential of NGLY1 inhibition, especially in oncology.

Introduction to NGLY1 and its Function

N-glycanase 1 (NGLY1), also known as peptide:N-glycanase (PNGase), is a highly conserved cytosolic enzyme that plays a critical role in cellular protein quality control.[1] Its primary function is to remove N-linked glycans from misfolded glycoproteins that have been retrotranslocated from the endoplasmic reticulum (ER) to the cytosol for degradation by the proteasome.[1] This process is a key step in the ER-associated degradation (ERAD) pathway.

A pivotal and more recently discovered role of NGLY1 is its essential function in the activation of the transcription factor Nrf1 (also known as NFE2L1).[2][3] Nrf1 is a transmembrane protein localized to the ER that senses proteasome stress.[2] Upon proteasome inhibition, Nrf1 is retrotranslocated to the cytosol, where it undergoes NGLY1-mediated deglycosylation.[2][3] This deglycosylation is a prerequisite for a subsequent proteolytic cleavage by DDI2, which releases the active N-terminal domain of Nrf1.[3][4] The active Nrf1 then translocates to the nucleus and initiates the transcription of genes encoding proteasome subunits, leading to a "bounce-back" response that restores proteasome capacity.[2][4]

This compound: A Novel Chemical Probe for NGLY1

This compound is a peptide vinyl sulfone that was identified through a targeted screen of thiol-reactive compounds as a potent and irreversible inhibitor of NGLY1.[4] Its discovery has provided the scientific community with a valuable tool to dissect the cellular functions of NGLY1 with high temporal and dose-dependent control.

Chemical Properties

-

Chemical Name: Not explicitly stated in the provided results.

-

CAS Number: 2138924-36-2[5]

-

Structure:

-

The chemical structure of this compound is that of a peptide vinyl sulfone.[4]

-

Quantitative Data: In Vitro and Cellular Activity

The inhibitory activity of this compound against NGLY1 and its effects in cellular assays have been quantified, providing key parameters for its use as a chemical probe.

| Parameter | Value | Assay System | Reference |

| IC50 | 5.5 µM | Modified Cresswell Assay (K562 cells) | [4][7] |

| Nrf1 Processing Inhibition | Effective at 1 µM and 5 µM | Western Blot in HEK293 cells | [8] |

| Potentiation of Carfilzomib Cytotoxicity | Significant at 1 µM | Cell Viability Assay (U266, H929, Jurkat cells) | [4][7] |

Mechanism of Action and Signaling Pathways

This compound acts as an irreversible inhibitor of NGLY1, likely through covalent modification of a cysteine residue in the active site of the enzyme, a characteristic of its vinyl sulfone warhead. By inhibiting NGLY1, this compound blocks the deglycosylation of Nrf1, which is an indispensable step in its activation pathway.

The Nrf1 Activation Pathway and this compound Intervention

The following diagram illustrates the Nrf1 activation pathway and the point of inhibition by this compound.

Caption: Nrf1 activation pathway and the inhibitory action of this compound on NGLY1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

In Vitro NGLY1 Activity Assay (RNase B Deglycosylation)

This assay biochemically validates the direct inhibition of NGLY1 by this compound using a model glycoprotein substrate, RNase B.

Workflow Diagram:

Caption: Workflow for the in vitro RNase B deglycosylation assay.

Protocol:

-

Reagents:

-

Recombinant human NGLY1 (rhNGLY1) (e.g., 3.75 µg per reaction)[4][7]

-

This compound or other inhibitors (e.g., Z-VAD-fmk) at desired concentrations.

-

Denatured and S-alkylated RNase B (e.g., 1.7 µg per reaction)[4][7]

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM DTT)[9]

-

SDS-PAGE gels and Coomassie staining reagents.

-

-

Procedure:

-

In a microcentrifuge tube, incubate rhNGLY1 with this compound or vehicle control for 60 minutes at 37°C.[4][7]

-

Add the denatured and S-alkylated RNase B substrate to the reaction mixture.[4][7]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel for a shift in the molecular weight of RNase B from its glycosylated form (~17 kDa) to its deglycosylated form (~15 kDa), indicating NGLY1 activity.[4][7]

-

Cellular NGLY1 Activity Assay (Modified Cresswell Assay)

This cell-based assay quantifies NGLY1 activity within the context of the ERAD pathway.

Workflow Diagram:

Caption: Workflow for the modified Cresswell cellular assay.

Protocol:

-

Cell Line:

-

Reagents:

-

This compound (various concentrations for dose-response).

-

Carfilzomib (1 µM) to inhibit the proteasome, preventing degradation of the fluorescent ddVenus.[4]

-

Cell culture medium.

-

-

Procedure:

-

Plate K562-ddVenus cells in a multi-well plate.

-

Treat the cells with 1 µM carfilzomib and varying concentrations of this compound.[4]

-

Incubate the cells for 6 hours.[4]

-

Harvest the cells and analyze Venus fluorescence by flow cytometry.[4]

-

A decrease in fluorescence indicates inhibition of the ERAD pathway, including NGLY1.

-

Nrf1 Processing and Activation Assay (Western Blot and Luciferase Reporter)

These assays assess the impact of this compound on the processing of Nrf1 from its inactive (p120) to its active (p95) form and its subsequent transcriptional activity.

Workflow Diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Supplier | CAS 2138924-36-2 | NGLY1 Inhibitor | AOBIOUS [aobious.com]

- 6. chemfarms.com [chemfarms.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of WRR139 on Protein Degradation Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its inhibition is a validated therapeutic strategy in oncology, particularly for hematologic malignancies. However, intrinsic and acquired resistance to proteasome inhibitors (PIs) limits their clinical efficacy. A key mechanism of this resistance is the "bounce-back" response, a feedback loop mediated by the transcription factor Nrf1 (Nuclear Factor, Erythroid 2 Like 1) that upregulates proteasome subunit gene expression. The activation of Nrf1 is critically dependent on its deglycosylation by N-glycanase 1 (NGLY1). This guide details the mechanism and effects of WRR139, a small molecule inhibitor of NGLY1. By blocking NGLY1, this compound prevents the activation of Nrf1, thereby disrupting the bounce-back response and potentiating the cytotoxic effects of proteasome inhibitors. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

The Nrf1-Mediated Proteasome 'Bounce-Back' Response

The proteasome is the primary cellular machinery for the degradation of most intracellular proteins. Its inhibition leads to an accumulation of misfolded and regulatory proteins, inducing an apoptotic cascade in cancer cells. However, cancer cells can adapt to proteasome inhibition through a compensatory feedback mechanism.

This "bounce-back" response is driven by the transcription factor Nrf1.[1] Under normal conditions, Nrf1 is synthesized as a transmembrane protein embedded in the endoplasmic reticulum (ER).[2][3] It is constitutively targeted for degradation through the ER-associated degradation (ERAD) pathway to maintain low basal levels.[4][5] When the proteasome is inhibited, Nrf1 accumulates, is retrotranslocated to the cytosol, and undergoes a series of processing steps to become an active transcription factor.[2][4] This active form translocates to the nucleus, where it upregulates the expression of genes for all 33 proteasome subunits, effectively restoring the cell's protein degradation capacity and thus conferring resistance to PI therapy.[4]

A critical and indispensable step in the activation of Nrf1 is its de-N-glycosylation by the cytosolic enzyme N-glycanase 1 (NGLY1).[1][6] This enzymatic action is a prerequisite for subsequent proteolytic cleavage by the protease DDI2, which releases the active N-terminal fragment of Nrf1.[7]

This compound: A Specific Inhibitor of NGLY1

This compound is a peptide vinyl sulfone identified through a targeted screen of thiol-reactive compounds as a potent, cell-active inhibitor of NGLY1.[6] Its mechanism of action is believed to be analogous to a cysteine protease inhibitor, targeting the catalytic triad of NGLY1.[6][8] Unlike pan-caspase inhibitors such as Z-VAD-fmk, which also show cross-inhibitory activity against NGLY1 but confound cytotoxicity studies by blocking apoptosis, this compound provides a more specific tool to probe the function of NGLY1.[8]

Mechanism of Action: this compound Disrupts the Nrf1 Pathway

By inhibiting NGLY1, this compound directly prevents the de-N-glycosylation of Nrf1 following its retrotranslocation from the ER. This blockade results in the accumulation of misprocessed, glycosylated Nrf1, which cannot be cleaved into its active form.[6][9] Consequently, the inactive Nrf1 is unable to translocate to the nucleus and activate the transcription of proteasome subunit genes. This disruption of the bounce-back response leaves cancer cells vulnerable to the effects of proteasome inhibitors.

The overall signaling pathway and the points of intervention by proteasome inhibitors and this compound are illustrated below.

Caption: The Nrf1 activation pathway and points of inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified through several key experiments, primarily focusing on its direct inhibition of NGLY1 and its synergistic effect with the proteasome inhibitor carfilzomib.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Compound | IC50 | Source |

|---|---|---|---|---|

| Modified Cresswell Assay | NGLY1 | This compound | 5.5 µM | [6] |

| Modified Cresswell Assay | NGLY1 | Z-VAD-fmk | 4.4 µM | [6] |

The Cresswell assay is a cell-based, fluorometric assay for ERAD pathway activity.

Table 2: Potentiation of Carfilzomib Cytotoxicity by this compound

| Cell Line | Cancer Type | Fold Reduction in LD50 of Carfilzomib (with 1 µM this compound) | Source |

|---|---|---|---|

| U266 | Multiple Myeloma (MM) | 2.6-fold | [1][6] |

| H929 | Multiple Myeloma (MM) | 2.0-fold | [1][6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1.5-fold | [1][6] |

LD50 values were determined after 24 hours of co-treatment. Treatment with 1 µM this compound alone had no effect on cell viability.[6]

Experimental Evidence

Direct Inhibition of NGLY1

To confirm that this compound acts directly on NGLY1, a biochemical assay was employed using recombinant human NGLY1 (rhNGLY1) and denatured RNase B as a glycoprotein substrate. The activity of NGLY1 is monitored by the change in SDS-PAGE migration of RNase B from 17 kDa (glycosylated) to 15 kDa (deglycosylated). This compound demonstrated dose-dependent inhibition of RNase B deglycosylation, confirming it as a direct inhibitor of NGLY1.[9][10]

Disruption of Nrf1 Processing in Cells

The effect of this compound on Nrf1 processing was assessed via Western blot in HEK293 cells overexpressing tagged Nrf1. Upon treatment with a proteasome inhibitor, Nrf1 accumulates and is processed from an inactive precursor form (p120) to a cleaved, active form. Co-treatment with this compound was shown to block the processing of Nrf1 from the p120 to the processed form, an effect similar to that of the known NGLY1 inhibitor Z-VAD-fmk.[6][9]

NGLY1-Dependent Potentiation of Cytotoxicity

To prove that the synergistic cytotoxicity of this compound with carfilzomib is specifically due to its inhibition of NGLY1, experiments were conducted using HeLa cells with a stable NGLY1 knockdown via CRISPRi.[6][8] While this compound potentiated carfilzomib's toxicity in control cells, it had no such effect in the NGLY1-knockdown cells.[6][8] This demonstrates that the therapeutic effect of this compound is on-target and dependent on the presence of NGLY1.[6][8]

Detailed Experimental Methodologies

Modified Cresswell Assay for NGLY1 Inhibition

This cell-based assay was used to screen for and quantify NGLY1 inhibition.

Caption: Workflow and logic of the Modified Cresswell Assay.

Protocol Steps:

-

Cell Line: K562 cells are stably transfected to express a de-N-glycosylation-dependent Venus (ddVenus) reporter protein. This reporter is designed to be misfolded and N-glycosylated in the ER, preventing fluorescence.[9]

-

Treatment: Reporter cells are incubated for 6 hours with 1 µM carfilzomib (to prevent proteasomal degradation of the ddVenus reporter) and the test compound (e.g., this compound in a dose-response).[8][10]

-

Mechanism: If NGLY1 is active, it deglycosylates the ddVenus reporter in the cytosol, converting a key asparagine to aspartate, which allows the protein to fold correctly and fluoresce.[9]

-

Readout: Inhibition of NGLY1 prevents this conversion, resulting in a decrease in fluorescence, which is quantified by flow cytometry.[8][10]

Nrf1 Processing Western Blot

This assay visualizes the impact of NGLY1 inhibition on the proteolytic processing of Nrf1.

Protocol Steps:

-

Cell Line and Transfection: HEK293 cells are used to overexpress human C-terminal 3xFLAG-tagged Nrf1.[6][9]

-

Inhibitor Pre-treatment: Cells are treated with an NGLY1 inhibitor (e.g., 1 or 5 µM this compound) for 18 hours.[6][9]

-

Proteasome Inhibition: Carfilzomib (e.g., 100 nM) is added for the final 2-6 hours to induce the accumulation and processing of Nrf1.[6][9]

-

Lysis and Sample Prep: Cells are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined, and samples are prepared with Laemmli buffer.[11]

-

SDS-PAGE and Transfer: Equal amounts of protein are run on an SDS-PAGE gel and transferred to a membrane.[12]

-

Immunoblotting: The membrane is probed with a primary antibody against the FLAG tag or Nrf1 to detect the full-length (p120) and processed forms of the protein. A loading control like β-actin is also probed.[11]

Caption: Therapeutic rationale for co-treatment with this compound.

Cell Viability (Cytotoxicity) Assay

The CellTiter-Glo® 2.0 assay is used to measure the effect of compounds on cell viability.

Protocol Steps:

-

Cell Seeding: Cancer cell lines (e.g., U266, H929, Jurkat) are seeded in opaque-walled 96-well plates and allowed to adhere/stabilize.[6][13]

-

Treatment: Cells are treated with a dose range of carfilzomib, either alone or in combination with a fixed concentration of this compound (e.g., 1 µM), for a set period (e.g., 24 hours).[6]

-

Assay Procedure: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[13][14]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[13][14]

-

Readout: Luminescence, which is directly proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[15]

Conclusion and Future Directions

This compound is a specific inhibitor of NGLY1 that effectively disrupts the Nrf1-mediated proteasome bounce-back response, a key mechanism of resistance to proteasome inhibitors. By preventing Nrf1 activation, this compound significantly potentiates the cytotoxicity of carfilzomib in preclinical models of multiple myeloma and T-cell acute lymphoblastic leukemia.[1][6] These findings establish NGLY1 as a compelling therapeutic target for combination therapies in cancers that rely on a robust proteostasis network.[8]

Future research should focus on optimizing the pharmacological properties of NGLY1 inhibitors for in vivo applications, exploring their efficacy in other cancer types where proteasome addiction is a vulnerability, and identifying potential biomarkers to predict which patient populations would benefit most from this therapeutic strategy. The development of NGLY1 inhibitors like this compound represents a promising approach to overcome drug resistance and enhance the efficacy of frontline cancer therapies.

References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 2. Regulation and Functions of the ER-Associated Nrf1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER-trafficking triggers NRF1 ubiquitination to promote its proteolytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Transcription factor Nrf1 mediates the proteasome recovery pathway after proteasome inhibition in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. OUH - Protocols [ous-research.no]

- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 15. promegaconnections.com [promegaconnections.com]

Investigating the Pathophysiology of NGLY1 Deficiency with the Small Molecule Inhibitor WRR139: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Glycanase 1 (NGLY1) deficiency is a rare, autosomal recessive genetic disorder characterized by a range of severe, multi-systemic symptoms including global developmental delay, movement disorders, and liver dysfunction.[1][2][3] This debilitating condition arises from bi-allelic loss-of-function mutations in the NGLY1 gene, which encodes a crucial cytosolic enzyme responsible for the deglycosylation of misfolded N-linked glycoproteins.[1][2][4] The absence of functional NGLY1 disrupts the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a critical cellular quality control mechanism, leading to the accumulation of aberrant glycoproteins.[1][3][5] A key substrate of NGLY1 is the transcription factor Nuclear Factor, Erythroid 2-Like 1 (NFE2L1, or Nrf1), and its impaired processing is a central element in the pathophysiology of NGLY1 deficiency, impacting proteasome homeostasis, mitochondrial function, and inflammatory responses.[6][7][8] This technical guide provides an in-depth exploration of the pathophysiology of NGLY1 deficiency and the utility of the small molecule inhibitor, WRR139, as a tool to probe the disease's molecular underpinnings. We present detailed experimental protocols, quantitative data on the effects of this compound, and visual representations of the key signaling pathways and experimental workflows.

Pathophysiology of NGLY1 Deficiency

NGLY1 deficiency is the first identified congenital disorder of deglycosylation (CDDG).[5][6] The NGLY1 enzyme catalyzes the removal of N-linked glycans from misfolded glycoproteins that have been retro-translocated from the endoplasmic reticulum (ER) to the cytosol for degradation by the proteasome.[2][5][8] This deglycosylation step is essential for the efficient clearance of these aberrant proteins.

The pathophysiology of NGLY1 deficiency is complex and multifaceted, stemming from the accumulation of misfolded glycoproteins and the dysregulation of key cellular processes. Proteomic and metabolomic studies of patient-derived cells have revealed widespread molecular alterations, including:

-

Immune system activation: Studies have shown an upregulation of immune and inflammatory responses in NGLY1-deficient models.[1]

-

Metabolic disturbances: Dysregulation of lipid metabolism, biogenic amine synthesis, and glutathione metabolism has been observed.[1]

-

Altered Signaling Pathways: Beyond the well-established impact on Nrf1, NGLY1 deficiency has been linked to disruptions in EIF2 signaling, protein ubiquitination pathways, and TGF-β signaling, the latter potentially contributing to the liver fibrosis seen in some patients.[3][6]

The Central Role of Nrf1 Dysregulation

A primary consequence of NGLY1 deficiency is the impaired processing and activation of the transcription factor Nrf1.[6][7] Under normal conditions, Nrf1 is an ER-resident protein that is constitutively targeted for ERAD. Upon proteasomal stress, Nrf1 is retro-translocated to the cytosol, where NGLY1 removes its N-glycans. This deglycosylation is a prerequisite for its subsequent cleavage by the protease DDI2, which releases the active N-terminal fragment. This active form then translocates to the nucleus to upregulate the expression of proteasome subunits, in a "bounce-back" response to maintain cellular protein homeostasis.[2]

In NGLY1 deficiency, the absence of deglycosylation stalls the processing of Nrf1. The glycosylated, unprocessed form of Nrf1 accumulates in the cytoplasm and is unable to activate the expression of its target genes.[2][4] This failure of the proteasome bounce-back response is a critical aspect of the disease's pathophysiology.

This compound: A Chemical Probe for NGLY1 Function

This compound is a small molecule inhibitor of NGLY1 that has been instrumental in dissecting the molecular consequences of NGLY1 dysfunction.[2][9] By acutely inhibiting NGLY1's enzymatic activity, this compound allows researchers to mimic the biochemical defects of NGLY1 deficiency in a controlled manner. It has been shown to block the processing of Nrf1 and potentiate the cytotoxicity of proteasome inhibitors in cancer cell lines, highlighting the therapeutic potential of targeting NGLY1 in other contexts.[2][4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key cellular processes related to NGLY1 function.

| Cell Line | Treatment | Effect on Nrf1 Processing | Reference |

| HEK293 cells overexpressing Nrf1-3xFLAG | This compound (1 or 5 µM) + Carfilzomib (100 nM) | Blocked processing of p120 (glycosylated) to p95 (deglycosylated) form | [2][4] |

| HEK293 cells with ARE-luciferase reporter | This compound (5 µM) + Carfilzomib (20 nM) | Inhibited activation of the ARE-dependent luciferase reporter | [2][4] |

| Cell Line | Treatment | Effect on Cell Viability (in combination with Carfilzomib) | Reference |

| U266 and H929 Multiple Myeloma cells | This compound (1 µM) + Carfilzomib | Significantly decreased cell survival compared to carfilzomib alone | [2] |

| Jurkat T-ALL cells | This compound (1 µM) + Carfilzomib | Significantly decreased cell survival compared to carfilzomib alone | [2] |

| Ngly1–/– MEFs | Carfilzomib | 3-fold decrease in LD50 compared to wild-type MEFs | [2] |

Experimental Protocols

In Vitro NGLY1 Inhibition Assay with this compound

This assay directly measures the enzymatic activity of NGLY1 on a glycoprotein substrate and the inhibitory effect of this compound.

Materials:

-

Recombinant human NGLY1 (rhNGLY1)

-

Denatured and S-alkylated RNase B (substrate)

-

This compound

-

Z-VAD-fmk (pan-caspase inhibitor, also inhibits NGLY1)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM sucrose, 5 mM EDTA, 1 mM Pefabloc SC, 1x cOmplete protease inhibitor cocktail)[10]

-

SDS-PAGE gels and Coomassie staining reagents

Procedure:

-

Incubate recombinant NGLY1 (e.g., 3.75 µg) with this compound or Z-VAD-fmk for 60 minutes at 37°C in the reaction buffer.[2][9]

-

Add denatured and S-alkylated RNase B (e.g., 1.7 µg) to the reaction mixture.[2][9]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie blue to visualize the shift in RNase B mobility. Deglycosylated RNase B will migrate faster than the glycosylated form.

Cell-Based Cresswell Assay for ERAD Pathway Activity

This assay utilizes a fluorescent reporter to measure the activity of the ERAD pathway, including NGLY1-mediated deglycosylation, in living cells.

Materials:

-

K562 cells stably expressing the ddVenus reporter

-

This compound

-

Carfilzomib (proteasome inhibitor)

-

Flow cytometer

Procedure:

-

Culture K562-ddVenus cells under standard conditions.

-

Treat the cells with a proteasome inhibitor (e.g., 1 µM carfilzomib) to prevent degradation of the ddVenus reporter.[2]

-

Concurrently, treat the cells with this compound or a vehicle control for a defined period (e.g., 6 hours).[11]

-

Harvest the cells and analyze the Venus fluorescence by flow cytometry.

-

A decrease in fluorescence in the presence of this compound indicates inhibition of the ERAD pathway, specifically the deglycosylation step mediated by NGLY1.[11]

Western Blot Analysis of Nrf1 Processing

This method is used to visualize the accumulation of the unprocessed, glycosylated form of Nrf1 following NGLY1 inhibition.

Materials:

-

HEK293 cells overexpressing C-terminal 3xFLAG-tagged Nrf1

-

This compound

-

Carfilzomib

-

Cell lysis buffer

-

Primary antibody against the N-terminus of Nrf1 or the FLAG tag

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Treat HEK293-Nrf1-3xFLAG cells with this compound (e.g., 1 or 5 µM) for 18 hours.[2][4]

-

Add a proteasome inhibitor (e.g., 100 nM carfilzomib) for the final 2-6 hours of the incubation to induce Nrf1 accumulation.[2][4]

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against Nrf1 or FLAG, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system. The unprocessed, glycosylated form of Nrf1 (p120) and the processed, deglycosylated form (p95) will be distinguishable by their different molecular weights.[2]

Visualizing Key Pathways and Workflows

Nrf1 Activation Signaling Pathway

References

- 1. Integration and comparison of multi-omics profiles of NGLY1 deficiency plasma and cellular models to identify clinically relevant molecular phenotypes | Shen Lab@NTU [shen-lab.org]

- 2. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative proteomics reveals elevated CCN2 in NGLY1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-glycanase NGLY1 regulates mitochondrial homeostasis and inflammation through NRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NGLY1 Deficiency, a Congenital Disorder of Deglycosylation: From Disease Gene Function to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme assay of endogenous activity of peptide-N-glycanase (PNGase)/N-Glycanase 1 (NGLY1) in cells and tissues using glycosylated cyclopeptide as a substrate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

WRR139: A Technical Guide to its Role in Proteostasis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule WRR139 and its significant implications for the field of proteostasis research. This compound has emerged as a critical tool for investigating the intricate cellular mechanisms that maintain protein homeostasis, particularly in the context of cancer therapeutics and neurodegenerative diseases.

Core Mechanism of Action: Inhibition of NGLY1

This compound is a peptide vinyl sulfone that functions as a potent and specific inhibitor of N-glycanase 1 (NGLY1).[1][2] NGLY1 is a crucial enzyme in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, responsible for removing N-linked glycans from misfolded glycoproteins destined for proteasomal degradation.[3] By inhibiting NGLY1, this compound disrupts the processing and activation of key transcription factors, most notably Nuclear Factor, Erythroid 2-Like 1 (NFE2L1 or Nrf1).[1][2]

The Nrf1 Signaling Pathway and this compound's Impact

Under normal cellular conditions, the transcription factor Nrf1 is an ER-membrane-bound protein that is continuously targeted for degradation through the ERAD pathway to maintain low cellular levels.[3][4] However, in response to proteasomal stress, such as that induced by proteasome inhibitors used in cancer therapy, Nrf1 is activated to initiate a "bounce-back" response, upregulating the expression of proteasome subunit genes to restore proteostasis.[1][4]

This activation of Nrf1 is a multi-step process. It is first de-N-glycosylated by NGLY1, a critical step for its subsequent cleavage by the protease DDI2.[1][5] This cleavage releases the active p95 form of Nrf1 from the ER membrane, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of target genes, and initiate the transcription of proteasome subunits.[1][4]

This compound's inhibition of NGLY1 directly obstructs this pathway. By preventing the de-N-glycosylation of Nrf1, this compound effectively traps the unprocessed p120 form of Nrf1 in the ER, preventing its activation and subsequent nuclear translocation.[1][2] This leads to a blunted bounce-back response and sensitizes cells to the cytotoxic effects of proteasome inhibitors.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the activity and effects of this compound from published research.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target | This compound IC50 | Comparator (Z-VAD-fmk) IC50 | Reference |

| Cresswell Assay | ERAD Pathway (NGLY1-dependent) | 5.5 µM | 4.4 µM | [1][2] |

Table 2: Cellular Effects of this compound on Nrf1 Processing

| Cell Line | Treatment | Nrf1 Form Observed | Reference |

| HEK293 | This compound (1 or 5 µM) + Carfilzomib | Blocked processing from p120 to p95 | [1][2] |

| HEK293 | Z-VAD-fmk (20 µM) + Carfilzomib | Blocked processing from p120 to p95 | [1][2] |

Table 3: Potentiation of Proteasome Inhibitor Cytotoxicity by this compound

| Cell Line | Proteasome Inhibitor | This compound Concentration | Outcome | Reference |

| U266 (Multiple Myeloma) | Carfilzomib | 1 µM | Significantly decreased cell survival compared to carfilzomib alone | [1][2] |

| H929 (Multiple Myeloma) | Carfilzomib | 1 µM | Significantly decreased cell survival compared to carfilzomib alone | [1][2] |

| Jurkat (T-ALL) | Carfilzomib | 1 µM | Significantly decreased cell survival compared to carfilzomib alone | [1][2] |

| HeLa (CRISPRi sgGAL4-4) | Carfilzomib | 1 µM | Potentiated carfilzomib toxicity | [2] |

| HeLa (CRISPRi sgNGLY1) | Carfilzomib | 1 µM | No potentiation of carfilzomib toxicity | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro NGLY1 Inhibition Assay

This biochemical assay directly assesses the inhibitory effect of this compound on NGLY1 enzymatic activity.

-

Enzyme and Substrate Preparation :

-

Recombinant human NGLY1 (rhNGLY1) is expressed and purified.

-

RNase B, a glycoprotein, is denatured and S-alkylated to serve as the substrate.

-

-

Inhibition Step :

-

Enzymatic Reaction :

-

Analysis :

-

The reaction products are separated by SDS-PAGE.

-

The gel is stained with Coomassie Blue.

-

Inhibition of NGLY1 is determined by the lack of a molecular weight shift in RNase B from its glycosylated form (17 kDa) to its de-glycosylated form (15 kDa).[1]

-

Nrf1 Processing by Western Blot

This cell-based assay is used to visualize the effect of this compound on the processing of Nrf1.

-

Cell Culture and Treatment :

-

HEK293 cells overexpressing C-terminal 3xFLAG-tagged Nrf1 are cultured.

-

Cells are treated with this compound (e.g., 1 or 5 µM) or Z-VAD-fmk (e.g., 20 µM) for 18 hours.[1][2]

-

Proteasomal stress is induced by treating the cells with a proteasome inhibitor like carfilzomib (e.g., 100 nM) for 2-6 hours.[1][2]

-

-

Cell Lysis and Protein Quantification :

-

Cells are harvested and lysed.

-

Total protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis :

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then probed with a primary antibody against the FLAG tag or Nrf1.

-

A secondary antibody conjugated to HRP is used for detection.

-

The blot is visualized using chemiluminescence. A block in the conversion of the 120 kDa (p120) precursor form to the 95 kDa (p95) active form indicates inhibition.

-

Nrf1 Nuclear Localization by Immunofluorescence

This microscopy-based assay determines the subcellular localization of Nrf1 following treatment with this compound.

-

Cell Culture and Treatment :

-

HEK293 cells overexpressing C-terminal 3xFLAG-tagged Nrf1 are grown on coverslips.

-

Cells are treated with this compound (e.g., 20 µM) for 5 hours, followed by treatment with a vehicle or carfilzomib (e.g., 20 nM) for 2 hours.[3]

-

-

Fixation and Permeabilization :

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

-

Immunostaining :

-

Cells are blocked and then incubated with a primary antibody against Nrf1.

-

A fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647) is used for detection.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis :

-

Images are acquired using a fluorescence microscope.

-

The overlap between the Nrf1 signal and the DAPI signal is quantified to determine the extent of nuclear localization. A reduction in nuclear Nrf1 signal in this compound-treated cells indicates inhibition of its activation and translocation.[1][3]

-

Implications for Proteostasis Research and Drug Development

This compound serves as a valuable chemical probe to dissect the complex interplay between the ERAD pathway, proteasome function, and transcriptional regulation. Its ability to inhibit NGLY1 and consequently block Nrf1 activation has several important implications:

-

Cancer Therapeutics : By preventing the Nrf1-mediated "bounce-back" response, this compound can potentiate the efficacy of proteasome inhibitors, a class of drugs used to treat multiple myeloma and other hematological malignancies.[1][2] This suggests a potential combination therapy strategy to overcome drug resistance.

-

NGLY1 Deficiency : this compound is a critical tool for studying the cellular consequences of NGLY1 dysfunction, providing insights into the rare genetic disorder, NGLY1 deficiency, which is characterized by developmental delays, movement disorders, and other severe symptoms.[2]

-

Neurodegenerative Diseases : Proteostasis collapse is a hallmark of many age-related neurodegenerative diseases.[4][6] Understanding the regulation of proteasome expression via the NGLY1/Nrf1 axis is crucial, and this compound allows for the controlled modulation of this pathway to study its role in neuronal health and disease.

References

- 1. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of NFE2L1 in the Regulation of Proteostasis: Implications for Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferroptosis regulation by the NGLY1/NFE2L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for WRR139 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR139 is a selective, cell-penetrant small molecule inhibitor of N-glycanase 1 (NGLY1), a cytosolic enzyme responsible for the deglycosylation of misfolded N-linked glycoproteins as part of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] Inhibition of NGLY1 by this compound has been shown to disrupt the processing and activation of the transcription factor Nuclear Factor, Erythroid 2-Like 1 (Nrf1).[1][2] Under conditions of proteasome inhibition, Nrf1 is activated to upregulate the expression of proteasome subunit genes, a "bounce-back" response that can contribute to drug resistance.[2] By blocking Nrf1 activation, this compound can potentiate the cytotoxic effects of proteasome inhibitors, such as carfilzomib, in various cancer cell lines.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the NGLY1-Nrf1 signaling axis and to evaluate its potential as a combination therapeutic agent.

Data Presentation

Quantitative Effects of this compound on NGLY1 Activity and Carfilzomib Cytotoxicity

| Parameter | Cell Line | Value | Reference |

| IC50 (Cresswell Assay) | K562 | 5.5 µM | [1] |

| Fold Reduction in Carfilzomib LD50 (+ 1 µM this compound) | U266 | 2.6-fold | [3] |

| Fold Reduction in Carfilzomib LD50 (+ 1 µM this compound) | H929 | 2.0-fold | [3] |

| Fold Reduction in Carfilzomib LD50 (+ 1 µM this compound) | Jurkat | 1.5-fold | [3] |

Signaling Pathway

The NGLY1-Nrf1 signaling pathway is a critical component of the cellular response to proteasome stress. The following diagram illustrates the mechanism of Nrf1 activation and the inhibitory effect of this compound.

Caption: NGLY1-Nrf1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

HEK293, K562, U266, H929, Jurkat, or HeLa cells

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Carfilzomib (stock solution in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at an appropriate density for the specific experiment in multi-well plates.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with the desired concentration of this compound or vehicle control. A typical concentration range for this compound is 1-20 µM.[1][4]

-

For co-treatment experiments, add carfilzomib at the desired concentration.

-

Incubate the cells for the specified duration of the experiment (e.g., 5-24 hours).[1][4]

Western Blot for Nrf1 Processing

Objective: To analyze the effect of this compound on the processing of Nrf1 from its inactive p120 form to the active p95 form.

Caption: Workflow for Western Blot analysis of Nrf1 processing.

Protocol:

-

Treat cells (e.g., HEK293 overexpressing 3xFLAG-tagged Nrf1) with this compound (e.g., 1 or 5 µM) for 18 hours, followed by treatment with a proteasome inhibitor like carfilzomib (e.g., 100 nM) for 2-6 hours.[2][5]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf1 (or a tag like FLAG) and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ARE-Luciferase Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of Nrf1 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Protocol:

-

Co-transfect cells (e.g., HEK293) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, treat the cells with this compound (e.g., 5 µM) for 5 hours, followed by stimulation with a proteasome inhibitor (e.g., 20 nM carfilzomib) for an additional 12-16 hours.[1][4]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Immunofluorescence for Nrf1 Localization

Objective: To visualize the subcellular localization of Nrf1 and determine the effect of this compound on its nuclear translocation.

Protocol:

-

Grow cells on glass coverslips.

-

Treat cells with this compound (e.g., 20 µM) for 5 hours, followed by treatment with a proteasome inhibitor (e.g., 20 nM carfilzomib) for 2 hours.[1][4]

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against Nrf1 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Cytotoxicity Assay

Objective: To assess the ability of this compound to potentiate the cytotoxicity of proteasome inhibitors.

Caption: Workflow for a luminescent-based cytotoxicity assay.

Protocol:

-

Seed cancer cell lines (e.g., U266, H929, Jurkat) in a 96-well plate.

-

Treat the cells with a vehicle control, this compound alone (e.g., 1 µM), a proteasome inhibitor alone (e.g., a dose range of carfilzomib), or a combination of this compound and the proteasome inhibitor.[1][3]

-

Incubate the cells for 24 to 72 hours.

-

Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's protocol.[1][3]

-

Measure the luminescent signal using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the half-maximal lethal dose (LD50) or inhibitory concentration (IC50).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Combined Use of WRR139 and Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a vital role in cellular homeostasis.[1] In oncology, targeting the UPS with proteasome inhibitors has emerged as a successful therapeutic strategy, particularly in hematological malignancies like multiple myeloma.[2][3][4] These inhibitors disrupt the degradation of pro-apoptotic proteins in cancer cells, leading to cell cycle arrest and apoptosis.[2][4]

However, the efficacy of proteasome inhibitors can be limited by intrinsic or acquired resistance. One key resistance mechanism is the "bounce-back" response, a feedback loop mediated by the transcription factor Nrf1 (Nuclear Factor, Erythroid 2 Like 1).[5][6][7] Upon proteasome inhibition, Nrf1 is activated and upregulates the expression of proteasome subunit genes, thereby restoring proteasome capacity and diminishing the drug's effect.[5][7][8]

The activation of Nrf1 is a multi-step process that requires its deglycosylation by N-glycanase 1 (NGLY1).[6][8] WRR139 is a small molecule inhibitor of NGLY1. By blocking NGLY1, this compound prevents the activation of Nrf1, thus abrogating the bounce-back resistance mechanism. This application note provides a detailed overview and protocols for utilizing this compound in combination with proteasome inhibitors to enhance their cytotoxic effects.

Mechanism of Action: Synergistic Cytotoxicity

This compound potentiates the effects of proteasome inhibitors by disrupting the Nrf1-mediated resistance pathway. The mechanism is as follows:

-

Proteasome Inhibition: A proteasome inhibitor (e.g., carfilzomib) blocks the proteolytic activity of the proteasome.

-

Nrf1 Accumulation: This leads to the accumulation of ubiquitinated proteins and cellular stress, which in turn triggers the accumulation of the transcription factor Nrf1.[6]

-

NGLY1-Mediated Activation: For Nrf1 to become an active transcription factor, it must be processed, which includes a critical deglycosylation step mediated by the enzyme NGLY1.[6][8]

-

This compound Intervention: this compound inhibits NGLY1, preventing the deglycosylation and subsequent activation of Nrf1.[6][9]

-

Suppression of Resistance: Inactive Nrf1 is unable to translocate to the nucleus and initiate the transcription of proteasome subunit genes.[6]

-

Enhanced Cytotoxicity: The "bounce-back" response is suppressed, leading to sustained proteasome inhibition and enhanced cancer cell death.[5][6]

The following diagram illustrates this signaling pathway:

Data Presentation: Enhanced Cytotoxicity in Cancer Cell Lines

The combination of this compound and the proteasome inhibitor carfilzomib has been shown to significantly reduce the viability of various cancer cell lines. The data below is summarized from studies on multiple myeloma (U266, H929) and T-cell acute lymphoblastic leukemia (Jurkat) cell lines treated for 24 hours.[9]

| Cell Line | Treatment Condition | Carfilzomib Concentration (nM) | Approximate % Cell Viability |

| U266 | Carfilzomib only | 10 | 80% |

| Carfilzomib + 1 µM this compound | 10 | 40% | |

| H929 | Carfilzomib only | 10 | 95% |

| Carfilzomib + 1 µM this compound | 10 | 60% | |

| Jurkat | Carfilzomib only | 10 | 85% |

| Carfilzomib + 1 µM this compound | 10 | 50% |

Note: Viability percentages are estimated from graphical data presented in Figure 9 of "Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity" and are relative to a vehicle-only control.[9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (96-well format)

This protocol details a method to assess the synergistic cytotoxicity of this compound and a proteasome inhibitor (e.g., carfilzomib) using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay.[9] This assay quantifies ATP, an indicator of metabolically active cells.[1][3]

Materials:

-

Cancer cell lines (e.g., U266, H929, Jurkat)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., Carfilzomib, stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® 2.0 Reagent[4]

-

Luminometer plate reader

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator.

-

-

Drug Preparation and Treatment:

-

Prepare a dose-response matrix. Serially dilute the proteasome inhibitor and this compound in culture medium. A common concentration for this compound is 1 µM.[9]

-

Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate drug dilution. Ensure final DMSO concentration is consistent across all wells and ideally below 0.1%.

-

Include "vehicle control" (DMSO only), "this compound only," and "proteasome inhibitor only" wells.

-

Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement (using CellTiter-Glo® 2.0):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2][4]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2][3]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][4]

-

Record luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium-only wells) from all experimental readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells (set to 100% viability).

-

Plot the dose-response curves to determine IC₅₀ values and assess the degree of synergy.

-

Disclaimer

This document is intended for research use only. The protocols and information provided are based on published research and should be adapted and optimized for specific experimental conditions, cell lines, and reagents. All laboratory work should be conducted under appropriate safety guidelines.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. OUH - Protocols [ous-research.no]

- 3. ch.promega.com [ch.promega.com]

- 4. promega.com [promega.com]

- 5. Transcriptional regulation of the 26S proteasome by Nrf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transcription factor Nrf1 mediates the proteasome recovery pathway after proteasome inhibition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf1-mediated transcriptional regulation of the proteasome requires a functional TIP60 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NGLY1 Inactivates the Transcription Factor Nrf1 and Potentiates Proteasome Inhibitor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing WRR139 Concentration for In Vitro Assays: A Detailed Guide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

WRR139 is a novel small molecule inhibitor of N-glycanase 1 (NGLY1), a key enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting NGLY1, this compound disrupts the processing of the transcription factor Nrf1 (Nuclear factor erythroid 2-related factor 1), a critical regulator of proteasome subunit gene expression. This disruption of the NGLY1-Nrf1 signaling axis has been shown to potentiate the cytotoxic effects of proteasome inhibitors, such as carfilzomib, in various cancer cell lines. This application note provides detailed protocols for determining the optimal concentration of this compound for in vitro assays, focusing on cytotoxicity and apoptosis, and offers guidance on its use in combination with proteasome inhibitors.

Mechanism of Action: The NGLY1-Nrf1 Signaling Pathway

Under normal conditions, Nrf1 is targeted to the ER, where it is glycosylated. For its activation, it must be retro-translocated to the cytosol, de-glycosylated by NGLY1, and then cleaved to become an active transcription factor. This active form of Nrf1 then translocates to the nucleus and upregulates the expression of proteasome subunit genes, a process often referred to as the "proteasome bounce-back" mechanism. This mechanism can contribute to resistance to proteasome inhibitors.

This compound inhibits the de-glycosylation step mediated by NGLY1. This leads to the accumulation of misprocessed, inactive Nrf1 in the cytoplasm, thereby preventing the compensatory upregulation of proteasome subunits and sensitizing cancer cells to proteasome inhibitor-induced apoptosis.

Figure 1. NGLY1-Nrf1 signaling pathway and points of inhibition.

Data Presentation: Titrating this compound Concentration

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value in the cell line of interest. Below are tables summarizing reported IC50 values for this compound alone and in combination with the proteasome inhibitor carfilzomib.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

|---|

| K562 | Chronic Myelogenous Leukemia | Cresswell Assay | 5.5 |[1] |

Table 2: Synergistic Effects of this compound with Carfilzomib

| Cell Line | Cancer Type | This compound Conc. (µM) | Carfilzomib IC50 (nM) - Alone | Carfilzomib IC50 (nM) - Combination | Fold Sensitization | Reference |

|---|---|---|---|---|---|---|

| U266 | Multiple Myeloma | 1 | ~10 | ~2.5 | ~4 | [1] |

| H929 | Multiple Myeloma | 1 | ~5 | ~1.5 | ~3.3 | [1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1 | ~20 | ~5 | 4 |[1] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound alone or in combination with a proteasome inhibitor using a 96-well plate format.

Materials:

-

This compound

-

Proteasome inhibitor (e.g., Carfilzomib)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-